1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea
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Overview
Description
1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through nucleophilic substitution reactions.
Formation of the Urea Derivative: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways, leading to modulation of their activity.
Pathways Involved: It can affect pathways related to oxidative stress, inflammation, and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea is a synthetic compound belonging to the thiazole derivative class, which is known for its diverse biological activities. The compound's structure includes a cyclopentyl group and a methylthio-substituted benzo[d]thiazole moiety, contributing to its potential pharmacological effects.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis, which condenses α-haloketones with thioamides.
- Introduction of the Cyclopentyl Group : This is generally done via nucleophilic substitution reactions.
- Formation of the Urea Derivative : The final step involves reacting the thiazole derivative with an isocyanate to yield the urea compound.
These steps can be optimized industrially to improve yield and reduce costs, often utilizing specific catalysts and reaction conditions.
Antimicrobial and Antifungal Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that similar compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess these properties .
Anticancer Activity
The compound has been investigated for its anticancer potential. In related studies, derivatives of benzothiazoles have shown broad-spectrum antitumor activity with specific GI50 (growth inhibition) values reported for various cancer cell lines:
Cell Line | GI50 (μM) |
---|---|
EKVX (Lung Cancer) | 1.7 |
RPMI-8226 (Leukemia) | 21.5 |
OVCAR-4 (Ovarian) | 25.9 |
PC-3 (Prostate) | 28.7 |
CAKI-1 (Renal) | 15.9 |
MDA-MB-435 (Breast) | 27.9 |
T-47D (Breast) | 15.1 |
These results indicate a promising profile for anticancer activity, warranting further investigation into the specific mechanisms involved .
The biological activity of this compound is thought to involve interaction with specific molecular targets within cellular pathways:
- Molecular Targets : The compound may interact with enzymes and receptors that are crucial in cellular signaling pathways.
- Pathways Affected : It has potential effects on pathways related to oxidative stress, inflammation, and cell proliferation, making it a candidate for therapeutic applications in various diseases .
Case Studies
In recent studies focusing on similar thiazole derivatives, significant findings include:
- Inhibition of GSK-3 Activity : Compounds related to benzothiazoles have been shown to inhibit GSK-3β activity significantly, indicating potential use in treating conditions like cancer and diabetes .
- Cell Proliferation Assays : Various derivatives were tested for their ability to inhibit T-cell proliferation, with some showing IC50 values as low as 0.004μM, highlighting their potency .
Properties
IUPAC Name |
1-cyclopentyl-3-(4-methylsulfanyl-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-19-10-7-4-8-11-12(10)16-14(20-11)17-13(18)15-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMXATPSUSXHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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